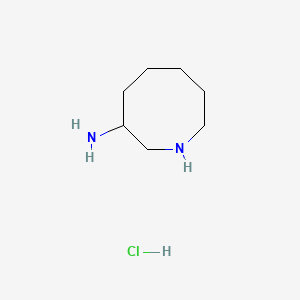
Azocan-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azocan-3-amine hydrochloride is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activities. It is a third-generation, small molecule inhibitor of the ErbB family of receptor tyrosine kinases . This compound has been evaluated in clinical trials for the treatment of various cancers, including non-small cell lung cancer and metastatic breast cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azocan-3-amine hydrochloride involves several steps. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is typically catalyzed by DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and involves the formation of 3-substituted 3-(acetoxymethyl)azetidines . Another method involves the ring-opening polymerization of aziridines and azetidines, which can be carried out under both anionic and cationic conditions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow synthesis techniques. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product . The starting compounds are introduced as separate homogeneous liquid solutions, and the reaction is carried out in a continuous flow reactor .
Chemical Reactions Analysis
Types of Reactions: Azocan-3-amine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly reactive in the presence of strong oxidizing agents and can form a variety of oxidation products .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium nitrite, hydrochloric acid, and various organic solvents such as DMF (dimethylformamide) and ethanol . The reaction conditions often involve moderate temperatures and controlled pH levels to ensure the desired product formation .
Major Products Formed: The major products formed from the reactions of this compound include various substituted azetidines and aziridines, which are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Azocan-3-amine hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, it has been evaluated as a potential therapeutic agent for the treatment of cancers, particularly those involving mutations in the EGFR (epidermal growth factor receptor) pathway . Additionally, it has applications in the development of stimuli-responsive polymers and materials .
Mechanism of Action
The mechanism of action of azocan-3-amine hydrochloride involves the inhibition of the ErbB family of receptor tyrosine kinases, particularly EGFR and its common mutations, T790M and C797S . By inhibiting these kinases, the compound disrupts the signaling pathways that promote cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to azocan-3-amine hydrochloride include other small molecule inhibitors of the ErbB family, such as osimertinib and rociletinib . These compounds also target EGFR and its mutations, but they differ in their chemical structures and specific binding affinities .
Uniqueness: What sets this compound apart from other similar compounds is its unique chemical structure, which allows for more effective inhibition of EGFR mutations T790M and C797S . This makes it a promising candidate for the treatment of cancers that are resistant to other EGFR inhibitors .
Properties
Molecular Formula |
C7H17ClN2 |
|---|---|
Molecular Weight |
164.67 g/mol |
IUPAC Name |
azocan-3-amine;hydrochloride |
InChI |
InChI=1S/C7H16N2.ClH/c8-7-4-2-1-3-5-9-6-7;/h7,9H,1-6,8H2;1H |
InChI Key |
QJZFAJYNXQIGNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CNCC1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


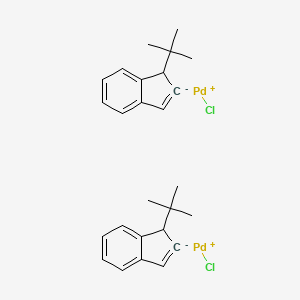

![3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B15127403.png)
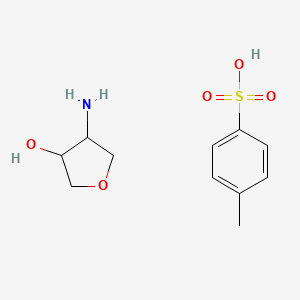
![(R)-1-((3,3'-Dibromo-2'-((tert-butyldimethylsilyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)oxy)-1-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,6-dimethylphenyl)-1-(2-methyl-2-phenylpropylidene)molybdenum (VI)](/img/structure/B15127418.png)
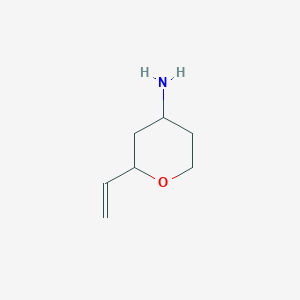
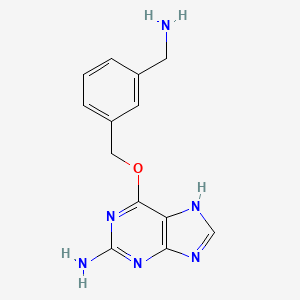
![Methyl 5-[2-(furan-3-yl)ethyl]-3-hydroxy-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylate](/img/structure/B15127430.png)
![tert-butyl 2,3,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrole-3a-carboxylate](/img/structure/B15127434.png)
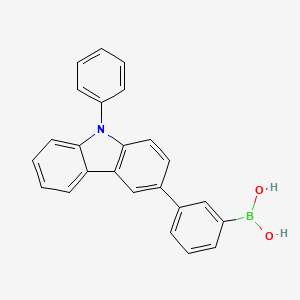
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[4-(trifluoromethyl)phenyl]pentanoic acid](/img/structure/B15127455.png)
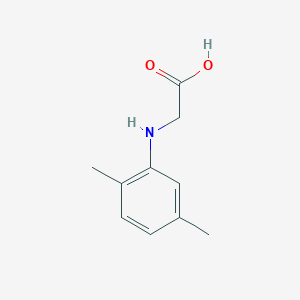
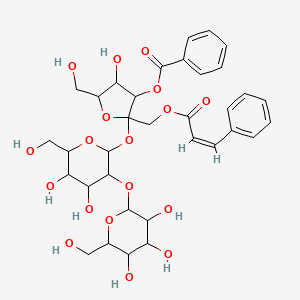
![4-[({6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-2-carboxylic acid](/img/structure/B15127482.png)
